molecular formula C21H19NO B14387589 (2R,4R)-N,2-Diphenyl-3,4-dihydro-2H-1-benzopyran-4-amine CAS No. 88214-64-6

(2R,4R)-N,2-Diphenyl-3,4-dihydro-2H-1-benzopyran-4-amine

Cat. No.: B14387589
CAS No.: 88214-64-6
M. Wt: 301.4 g/mol
InChI Key: ARNKGMBWBXFTFE-TZIWHRDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4R)-N,2-Diphenyl-3,4-dihydro-2H-1-benzopyran-4-amine is a chiral compound with significant interest in various scientific fields This compound features a benzopyran ring system, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-N,2-Diphenyl-3,4-dihydro-2H-1-benzopyran-4-amine typically involves the following steps:

    Formation of the Benzopyran Ring: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Amine Group: The amine functionality can be introduced via reductive amination, where a ketone or aldehyde intermediate is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The enantiomers can be separated using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow chemistry and continuous processing techniques can be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-N,2-Diphenyl-3,4-dihydro-2H-1-benzopyran-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nitric acid, sulfuric acid, halogens, and Friedel-Crafts catalysts.

Major Products

    Oxidation: Ketones, quinones, and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Nitro compounds, halogenated derivatives, and alkylated products.

Scientific Research Applications

(2R,4R)-N,2-Diphenyl-3,4-dihydro-2H-1-benzopyran-4-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric catalysis.

    Biology: The compound is used in studies of enzyme inhibition and receptor binding due to its structural similarity to natural substrates.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antioxidant, and anticancer agent.

    Industry: The compound is utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2R,4R)-N,2-Diphenyl-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R,4R)-2-(3,4-Dihydroxyphenyl)-3,4,5,7-chromanetetrol: This compound shares a similar benzopyran core but differs in the substitution pattern and functional groups.

    (2R,3R,4R)-2-(3,4-Dihydroxyphenyl)-3,4,5,7-chromanetetrol: Another structurally related compound with multiple hydroxyl groups.

Uniqueness

(2R,4R)-N,2-Diphenyl-3,4-dihydro-2H-1-benzopyran-4-amine is unique due to its specific chiral configuration and the presence of both phenyl and amine groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

88214-64-6

Molecular Formula

C21H19NO

Molecular Weight

301.4 g/mol

IUPAC Name

(2R,4R)-N,2-diphenyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C21H19NO/c1-3-9-16(10-4-1)21-15-19(22-17-11-5-2-6-12-17)18-13-7-8-14-20(18)23-21/h1-14,19,21-22H,15H2/t19-,21-/m1/s1

InChI Key

ARNKGMBWBXFTFE-TZIWHRDSSA-N

Isomeric SMILES

C1[C@H](C2=CC=CC=C2O[C@H]1C3=CC=CC=C3)NC4=CC=CC=C4

Canonical SMILES

C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.